molecular formula C18H23N5O2 B240294 5-(3-Azidophenyl)-2,4-ditert-butoxypyrimidine

5-(3-Azidophenyl)-2,4-ditert-butoxypyrimidine

Cat. No. B240294
M. Wt: 341.4 g/mol
InChI Key: NDFUIOKSOIKYFN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(3-Azidophenyl)-2,4-ditert-butoxypyrimidine, also known as AZD-7762, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in cancer treatment. This compound is a potent inhibitor of checkpoint kinases 1 and 2 (CHK1/2), which are enzymes involved in the DNA damage response pathway. Inhibition of these enzymes can sensitize cancer cells to DNA-damaging agents, making AZD-7762 a promising candidate for combination therapy with chemotherapy and radiation.

Mechanism of Action

5-(3-Azidophenyl)-2,4-ditert-butoxypyrimidine inhibits CHK1/2, which are enzymes involved in the DNA damage response pathway. These enzymes play a crucial role in cell cycle checkpoint regulation, allowing cells to repair DNA damage before progressing to the next phase of the cell cycle. Inhibition of CHK1/2 can lead to cell cycle arrest and sensitization to DNA-damaging agents, ultimately resulting in cell death.
Biochemical and Physiological Effects
In addition to its effects on cancer cells, 5-(3-Azidophenyl)-2,4-ditert-butoxypyrimidine has also been shown to have biochemical and physiological effects on normal cells. Studies have demonstrated that 5-(3-Azidophenyl)-2,4-ditert-butoxypyrimidine can induce DNA damage and apoptosis in normal human fibroblasts, suggesting that caution should be exercised when considering 5-(3-Azidophenyl)-2,4-ditert-butoxypyrimidine for clinical use.

Advantages and Limitations for Lab Experiments

One of the advantages of 5-(3-Azidophenyl)-2,4-ditert-butoxypyrimidine as a research tool is its ability to sensitize cancer cells to DNA-damaging agents, allowing for the investigation of potential synergistic effects with other chemotherapeutic agents. However, the potential toxicity of 5-(3-Azidophenyl)-2,4-ditert-butoxypyrimidine on normal cells must be taken into consideration when designing experiments.

Future Directions

There are several potential future directions for research on 5-(3-Azidophenyl)-2,4-ditert-butoxypyrimidine. One area of interest is the development of combination therapies with 5-(3-Azidophenyl)-2,4-ditert-butoxypyrimidine and other targeted agents, such as PARP inhibitors or immune checkpoint inhibitors. Additionally, further investigation into the potential toxicity of 5-(3-Azidophenyl)-2,4-ditert-butoxypyrimidine on normal cells is needed to fully understand its safety profile. Finally, clinical trials are needed to evaluate the efficacy of 5-(3-Azidophenyl)-2,4-ditert-butoxypyrimidine in combination with chemotherapy and radiation in cancer patients.

Synthesis Methods

The synthesis of 5-(3-Azidophenyl)-2,4-ditert-butoxypyrimidine involves several steps, starting with the reaction of 3-bromoaniline with tert-butyl 2,4-dioxo-5-pyrimidinecarboxylate to yield 3-(tert-butoxycarbonyl)aniline. This compound is then reacted with sodium azide in the presence of copper(I) iodide to yield 5-(3-azidophenyl)-2,4-ditert-butoxypyrimidine. The final product is obtained after purification by column chromatography.

Scientific Research Applications

5-(3-Azidophenyl)-2,4-ditert-butoxypyrimidine has been extensively studied in preclinical models of cancer, where it has shown promising results as a sensitizer to DNA-damaging agents such as cisplatin, doxorubicin, and ionizing radiation. In vitro studies have also shown that 5-(3-Azidophenyl)-2,4-ditert-butoxypyrimidine can inhibit cell proliferation and induce cell death in a variety of cancer cell lines, including breast, lung, and colon cancer. These findings suggest that 5-(3-Azidophenyl)-2,4-ditert-butoxypyrimidine may have potential as a therapeutic agent for the treatment of cancer.

properties

Product Name

5-(3-Azidophenyl)-2,4-ditert-butoxypyrimidine

Molecular Formula

C18H23N5O2

Molecular Weight

341.4 g/mol

IUPAC Name

5-(3-azidophenyl)-2,4-bis[(2-methylpropan-2-yl)oxy]pyrimidine

InChI

InChI=1S/C18H23N5O2/c1-17(2,3)24-15-14(11-20-16(21-15)25-18(4,5)6)12-8-7-9-13(10-12)22-23-19/h7-11H,1-6H3

InChI Key

NDFUIOKSOIKYFN-UHFFFAOYSA-N

SMILES

CC(C)(C)OC1=NC(=NC=C1C2=CC(=CC=C2)N=[N+]=[N-])OC(C)(C)C

Canonical SMILES

CC(C)(C)OC1=NC(=NC=C1C2=CC(=CC=C2)N=[N+]=[N-])OC(C)(C)C

Origin of Product

United States

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